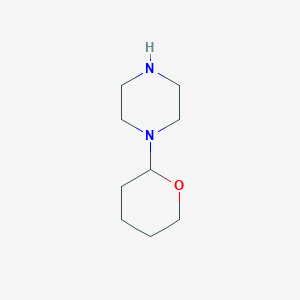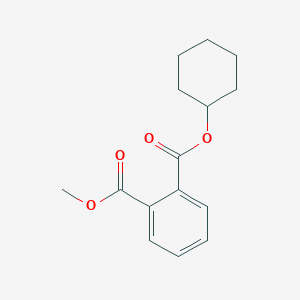
Tris(4-ethylphenyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-ethylphenyl) phosphate: is an organophosphorus compound with the molecular formula C24H27O4P . It is commonly used as a flame retardant and plasticizer in various industrial applications. The compound is known for its stability and effectiveness in enhancing the fire resistance of materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(4-ethylphenyl) phosphate can be synthesized through the reaction of 4-ethylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine . The reaction typically proceeds as follows:
- The reaction mixture is heated to facilitate the formation of this compound.
- The product is purified through distillation or recrystallization.
4-ethylphenol: is reacted with .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. Continuous flow reactors are often used to enhance the efficiency and yield of the reaction. The use of polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) can improve the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(4-ethylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into phosphite derivatives.
Substitution: Substitution reactions can occur at the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Substitution reactions often involve or .
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite derivatives.
Substitution: Substituted this compound derivatives.
Applications De Recherche Scientifique
Tris(4-ethylphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymers and resins.
Biology: Studied for its potential effects on biological systems and its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of flame-retardant materials, plasticizers, and lubricants.
Mécanisme D'action
The mechanism of action of tris(4-ethylphenyl) phosphate involves its interaction with molecular targets such as proteins and enzymes . The compound can inhibit certain enzymatic activities, leading to its effectiveness as a flame retardant. It can also interact with cellular pathways, affecting various biological processes .
Comparaison Avec Des Composés Similaires
- Tris(4-methylphenyl) phosphate
- Tris(2-ethylhexyl) phosphate
- Tris(2-chloroethyl) phosphate
Comparison: Tris(4-ethylphenyl) phosphate is unique due to its specific ethyl group substitution on the phenyl rings, which enhances its flame-retardant properties compared to other similar compounds. For example, tris(4-methylphenyl) phosphate has a methyl group instead of an ethyl group, which affects its reactivity and effectiveness .
Propriétés
Numéro CAS |
3820-69-7 |
|---|---|
Formule moléculaire |
C24H27O4P |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
tris(4-ethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-4-19-7-13-22(14-8-19)26-29(25,27-23-15-9-20(5-2)10-16-23)28-24-17-11-21(6-3)12-18-24/h7-18H,4-6H2,1-3H3 |
Clé InChI |
BMPBPTNLNBRGOT-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)CC)OC3=CC=C(C=C3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


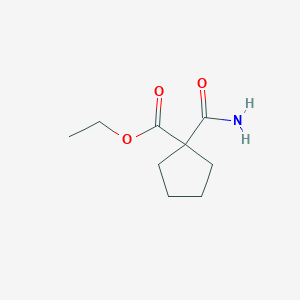
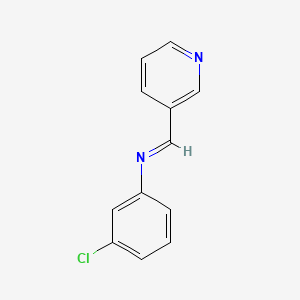
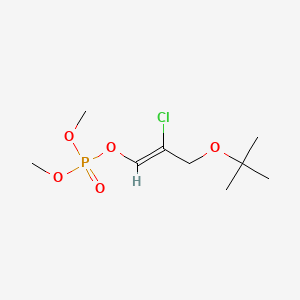
![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl](/img/structure/B13828900.png)
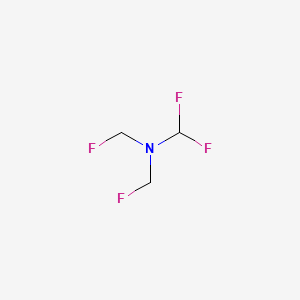


![2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfanyl]-6-methoxy-1H-benzimidazole](/img/structure/B13828919.png)


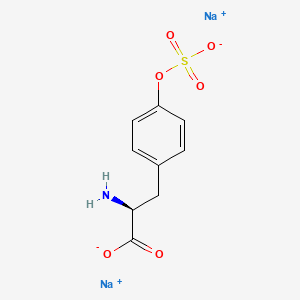
![4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine](/img/structure/B13828934.png)
